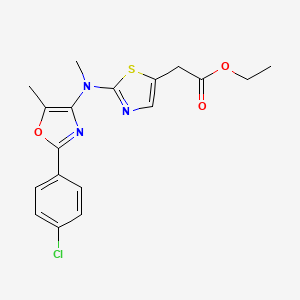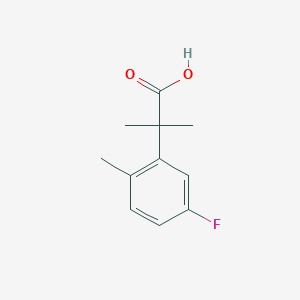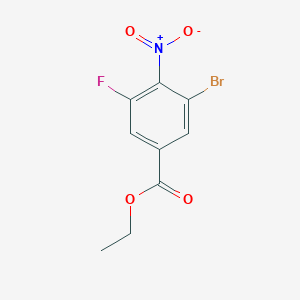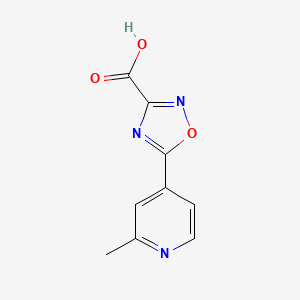
1-(Thian-4-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is a chemical compound with the molecular formula C9H14O2S It contains a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thian-4-yl group. One common method involves the reaction of a cyclopropane derivative with a thian-4-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Thian-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thian-4-yl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Thian-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thian-4-yl group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-(Thian-4-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is unique due to its combination of a cyclopropane ring and a thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C9H14O2S |
|---|---|
分子量 |
186.27 g/mol |
IUPAC名 |
1-(thian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
InChIキー |
FFOHUUQRADAIKI-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)



![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)



![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
